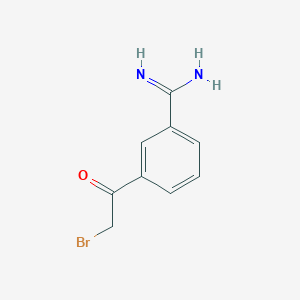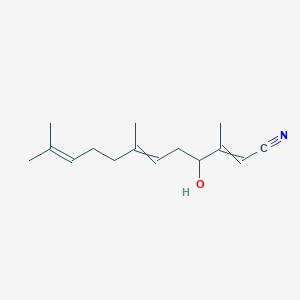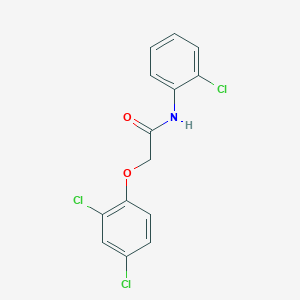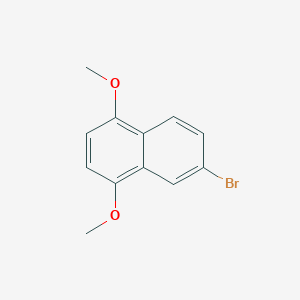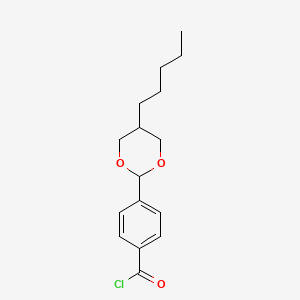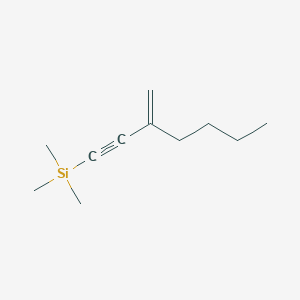
Trimethyl(3-methylidenehept-1-YN-1-YL)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(3-methylidenehept-1-YN-1-YL)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its unique structure, which includes a silicon atom bonded to a trimethylsilyl group and a heptynyl group with a methylidene substituent.
准备方法
The synthesis of Trimethyl(3-methylidenehept-1-YN-1-YL)silane typically involves the reaction of a suitable heptynyl precursor with a trimethylsilyl reagent. One common method is the hydrosilylation of 3-methylidenehept-1-yne with trimethylsilane in the presence of a catalyst. The reaction conditions often include the use of a platinum or rhodium catalyst, which facilitates the addition of the silicon-hydrogen bond across the carbon-carbon triple bond.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Trimethyl(3-methylidenehept-1-YN-1-YL)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into silanes or silanols. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or alkoxides are commonly employed.
Hydrosilylation: The compound can undergo hydrosilylation reactions with alkenes or alkynes to form new carbon-silicon bonds. Catalysts such as platinum or rhodium are typically used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while hydrosilylation can produce various organosilicon compounds.
科学研究应用
Trimethyl(3-methylidenehept-1-YN-1-YL)silane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the development of new synthetic methodologies and catalysts.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its unique structure allows for the selective modification of biomolecules.
Medicine: The compound has potential applications in drug discovery and development. It can be used to synthesize novel pharmaceuticals with improved properties, such as increased stability or bioavailability.
Industry: this compound is used in the production of advanced materials, including silicones and polymers. Its reactivity and versatility make it valuable in various industrial processes.
作用机制
The mechanism of action of Trimethyl(3-methylidenehept-1-YN-1-YL)silane involves its ability to form stable carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by a catalyst. The molecular targets and pathways involved in these reactions include the activation of the silicon-hydrogen bond and the formation of transition states that lead to the desired products.
相似化合物的比较
Trimethyl(3-methylidenehept-1-YN-1-YL)silane can be compared with other similar organosilicon compounds, such as:
Triethylsilane: Similar to this compound, Triethylsilane is used in hydrosilylation reactions and as a reducing agent. it has different steric and electronic properties due to the presence of ethyl groups instead of methyl groups.
Triphenylsilane: This compound is another hydrosilylation reagent but has bulkier phenyl groups, which can affect its reactivity and selectivity in reactions.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, this compound has three trimethylsilyl groups attached to a central silicon atom, providing unique reactivity compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in various chemical reactions.
属性
CAS 编号 |
90753-22-3 |
|---|---|
分子式 |
C11H20Si |
分子量 |
180.36 g/mol |
IUPAC 名称 |
trimethyl(3-methylidenehept-1-ynyl)silane |
InChI |
InChI=1S/C11H20Si/c1-6-7-8-11(2)9-10-12(3,4)5/h2,6-8H2,1,3-5H3 |
InChI 键 |
AQQBTESLBSLXAW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=C)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)
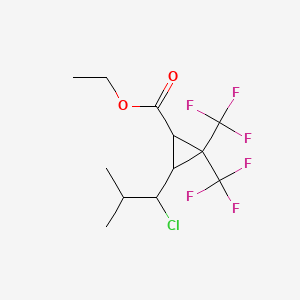
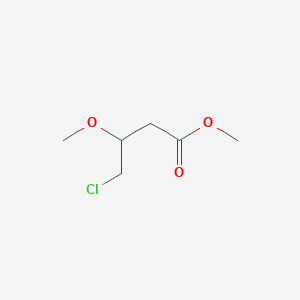
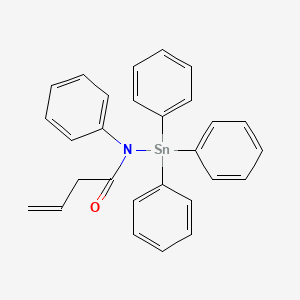
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)

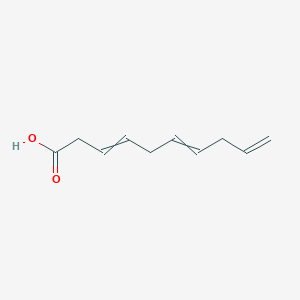
![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
